molecular formula C18H14Cl2N2O2S2 B14950487 (5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14950487
M. Wt: 425.4 g/mol
InChI Key: IXFMUCOVOMZETL-OVCLIPMQSA-N
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Description

5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring, a dichlorophenyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • **5-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • **5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(4-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14Cl2N2O2S2

Molecular Weight

425.4 g/mol

IUPAC Name

(5E)-5-[(2,3-dichlorophenyl)methylidene]-3-[(3-methoxyanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14Cl2N2O2S2/c1-24-13-6-3-5-12(9-13)21-10-22-17(23)15(26-18(22)25)8-11-4-2-7-14(19)16(11)20/h2-9,21H,10H2,1H3/b15-8+

InChI Key

IXFMUCOVOMZETL-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NCN2C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/SC2=S

Canonical SMILES

COC1=CC=CC(=C1)NCN2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S

Origin of Product

United States

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